molecular formula C18H14ClN5 B10758219 3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine

3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B10758219
M. Wt: 335.8 g/mol
InChI Key: JDNMRPIWJIDDAY-UHFFFAOYSA-N
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Description

3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs microwave-assisted techniques to enhance reaction efficiency and yield. The use of microwave irradiation reduces reaction times and improves the overall efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. Its combination of amino and chloro substituents enhances its potential as a versatile compound for various applications in medicinal chemistry and optical materials .

Properties

Molecular Formula

C18H14ClN5

Molecular Weight

335.8 g/mol

IUPAC Name

3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C18H14ClN5/c19-13-4-2-6-15(10-13)22-17-7-8-24-18(23-17)16(11-21-24)12-3-1-5-14(20)9-12/h1-11H,20H2,(H,22,23)

InChI Key

JDNMRPIWJIDDAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C3N=C(C=CN3N=C2)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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